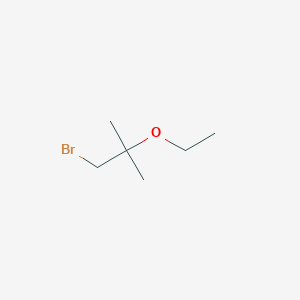

1-Bromo-2-ethoxy-2-methylpropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-ethoxy-2-methylpropane, also known as tert-butyl ethyl ether, is an organic compound with the chemical formula C6H14BrO. It is commonly used as a solvent in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Arrhenius Parameters and Proton Tunnelling

- Study on Reaction Rates : The reaction rates of compounds including 1-bromo-2-phenylpropane with sodium ethoxide in ethanol were studied, providing insights into the Arrhenius parameters and evidence for proton tunnelling in a base-promoted elimination reaction (Shiner & Smith, 1961).

Electrochemical Carbon-Skeleton Rearrangement

- Catalysis by Hydrophobic Vitamin B12 : Controlled-potential electrolysis of 2,2-bis(ethoxycarbonyl)-1-bromopropane was catalyzed by hydrophobic vitamin B12 in nonaqueous media. This study highlights the potential use of 1-bromopropane derivatives in catalysis and electrochemical rearrangements (Murakami et al., 1985).

Collision-Induced Dissociation Studies

- Analysis of Molecular Ions : A study on the molecular ion of 3-phenyl-1-bromopropane, which relates to 1-bromo-2-ethoxy-2-methylpropane, provides insights into collision-induced dissociation reactions and the migration of bromine atoms in the molecular ion (Yamaoka et al., 1999).

Rotational Isomerism Studies

- Infrared Spectroscopy Analysis : Research on the rotational isomerism of compounds including 1-bromo-2-methylpropane, closely related to 1-bromo-2-ethoxy-2-methylpropane, was conducted using infrared spectroscopy. This provides valuable data on conformers and their properties in the liquid phase (Müller et al., 1981).

Simple Vitamin B12 Model Complex

- Catalysis in Electrochemical Carbon-Skeleton Rearrangement : Another study examined the catalysis of the electrochemical carbon-skeleton rearrangement reaction of 2,2-bis(ethoxycarbonyl)-1-bromopropane by a cobalt complex, demonstrating the chemical versatility of 1-bromo-2-ethoxy-2-methylpropane derivatives (Murakami et al., 1987).

Thermodynamic Analysis

- Liquid-Phase Etherification : A thermodynamic analysis of the experimental equilibria for the liquid-phase etherification of isobutene with primary alcohols, including the synthesis of 2-ethoxy-2-methylpropane, highlights the chemical properties and reaction efficiencies of related compounds (Badia et al., 2016).

Mecanismo De Acción

Target of Action

Alkyl halides like “1-Bromo-2-ethoxy-2-methylpropane” are often used in organic chemistry as alkylating agents. They can react with a variety of nucleophiles, including water, alcohols, and amines, to form new bonds .

Mode of Action

Alkyl halides typically undergo nucleophilic substitution or elimination reactions. In a nucleophilic substitution reaction, the halogen (in this case, bromine) is replaced by a nucleophile. In an elimination reaction, the halogen and a hydrogen atom are removed to form a double bond .

Biochemical Pathways

For example, they can alkylate DNA bases, which can lead to mutations .

Result of Action

Alkyl halides can react with biological molecules and potentially cause cellular damage .

Action Environment

The reactivity and stability of “1-Bromo-2-ethoxy-2-methylpropane” can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, alkyl halides are typically more reactive in polar solvents and under basic conditions .

Propiedades

IUPAC Name |

1-bromo-2-ethoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARFJWNTENRZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2641952.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2641953.png)

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2641958.png)

![N-(2-furylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641960.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2641964.png)

![N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2641972.png)